molecular formula C29H24Cl2NO3P B13694169 Ethyl 3-[(2,4-Dichlorophenyl)amino]-3-oxo-2-(triphenylphosphoranylidene)propanoate

Ethyl 3-[(2,4-Dichlorophenyl)amino]-3-oxo-2-(triphenylphosphoranylidene)propanoate

Cat. No.: B13694169
M. Wt: 536.4 g/mol
InChI Key: LHWHALUFHSQCPG-UHFFFAOYSA-N
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Description

Ethyl 3-[(2,4-Dichlorophenyl)amino]-3-oxo-2-(triphenylphosphoranylidene)propanoate is a stabilized phosphonium ylide with a propanoate backbone functionalized by a 2,4-dichlorophenylamino group and a triphenylphosphoranylidene moiety. This compound belongs to a class of ylides widely studied for their unique reactivity in organic synthesis, particularly in cycloaddition and coupling reactions. The presence of electron-withdrawing chlorine atoms on the phenyl ring and the ylide structure likely enhances its stability and influences its reactivity compared to non-halogenated analogs.

Properties

Molecular Formula

C29H24Cl2NO3P

Molecular Weight

536.4 g/mol

IUPAC Name

ethyl 3-(2,4-dichloroanilino)-3-oxo-2-(triphenyl-λ5-phosphanylidene)propanoate

InChI

InChI=1S/C29H24Cl2NO3P/c1-2-35-29(34)27(28(33)32-26-19-18-21(30)20-25(26)31)36(22-12-6-3-7-13-22,23-14-8-4-9-15-23)24-16-10-5-11-17-24/h3-20H,2H2,1H3,(H,32,33)

InChI Key

LHWHALUFHSQCPG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)NC4=C(C=C(C=C4)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthesis of the Key Intermediate: Ethyl 2-(triphenylphosphoranylidene)propanoate

The preparation of the phosphoranylidene intermediate ethyl 2-(triphenylphosphoranylidene)propanoate is a critical step. This compound acts as a Wittig reagent precursor enabling the formation of the phosphoranylidene moiety in the target molecule.

Methodology:

  • Starting materials: Triphenylphosphine and ethyl 2-bromopropanoate.
  • Reaction conditions: The reaction is typically carried out in toluene or ethyl acetate under reflux or elevated temperatures (75-80 °C) for 12-24 hours under an inert atmosphere (argon).
  • Process: Triphenylphosphine nucleophilically displaces bromide from ethyl 2-bromopropanoate to form the phosphonium salt intermediate. Subsequent treatment with aqueous sodium hydroxide or potassium hydroxide at slightly basic pH (pH 8.0-8.5) deprotonates the phosphonium salt to generate the ylide (phosphoranylidene compound).
  • Isolation: After aqueous workup, the organic layer is separated, washed, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. Drying under vacuum yields a light-yellow crystalline solid.
  • Yield and purity: Reported isolated yields range from 75% to 96%, with melting points around 156-158 °C.

Summary Table:

Step Conditions Yield (%) Product Description
Triphenylphosphine + ethyl 2-bromopropanoate in toluene 80 °C, 12 h reflux, argon atmosphere 96 (Carbethoxyethylidene)triphenylphosphorane (solid)
Base treatment (KOH or NaOH) pH 8.0-8.5, room temperature - Formation of ylide
Workup and drying Rotary evaporation, vacuum drying 75-96 Ethyl 2-(triphenylphosphoranylidene)propanoate (light-yellow solid)

Incorporation of the 2,4-Dichlorophenylamino and Oxo Groups

The introduction of the 2,4-dichlorophenylamino substituent and the keto (oxo) group on the propanoate backbone involves amination and oxidation steps.

  • Source of 2,4-dichlorophenylamino: (R)-1-(2,4-Dichlorophenyl)ethanamine or its derivatives are commonly used as the amine component. This amine can be synthesized or procured with high purity (over 99%) and yields around 70-73% in preparative reactions.
  • Amination step: The amine reacts with an appropriate keto or aldehyde precursor to form the amino-keto intermediate. This can involve reductive amination or nucleophilic substitution on a keto-activated intermediate.
  • Oxidation: The keto group (3-oxo) is maintained or introduced via controlled oxidation or by using keto-containing starting materials.
  • Coupling with the phosphoranylidene intermediate: The amino-keto intermediate is then reacted with ethyl 2-(triphenylphosphoranylidene)propanoate under conditions favoring the formation of the final product. This often involves mild bases such as N-ethyl-N,N-diisopropylamine in aprotic solvents like methyl tert-butyl ether at low temperatures (0-15 °C) to preserve stereochemistry and prevent side reactions.

Representative Synthetic Procedure for the Target Compound

Although direct literature detailing the exact preparation of ethyl 3-[(2,4-dichlorophenyl)amino]-3-oxo-2-(triphenylphosphoranylidene)propanoate is limited, the following generalized synthetic approach can be constructed based on the synthesis of related compounds:

Analytical and Research Outcomes

  • Yields: The Wittig reagent intermediate (ethyl 2-(triphenylphosphoranylidene)propanoate) can be obtained in high yields (75-96%) with high purity.
  • Purity and characterization: Purity is confirmed by melting point, NMR, and HPLC. For the amine precursor, purity above 99% is reported with detailed NMR spectra.
  • Reaction conditions: Low temperature and aprotic solvents are crucial to maintain stereochemical integrity and avoid side reactions.
  • Applications: The phosphoranylidene intermediate is widely used in Horner-Wadsworth-Emmons olefination reactions to form C=C bonds and complex molecules, including pharmaceuticals and agrochemicals.

Summary Table of Key Preparation Steps

Compound/Step Starting Materials Conditions Yield (%) Notes
Ethyl 2-(triphenylphosphoranylidene)propanoate Triphenylphosphine + ethyl 2-bromopropanoate Toluene, 80 °C, 12-24 h reflux; base treatment pH 8.0-8.5 75-96 Light-yellow solid, mp 156-158 °C
(R)-1-(2,4-Dichlorophenyl)ethanamine (RS)-1-(2,4-dichlorophenyl)ethylamine, HCl, NaBH4 Methanol, t-butyl methyl ether, room temp, 16 h ~73 Purity 99.1%, characterized by NMR
Final coupling to target compound Amino-keto intermediate + phosphoranylidene reagent Methyl tert-butyl ether, 0-15 °C, 1-2 h, base (N-ethyl-N,N-diisopropylamine) Not explicitly reported Requires careful temperature control

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-[(2,4-Dichlorophenyl)amino]-3-oxo-2-(triphenylphosphoranylidene)propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 3-[(2,4-Dichlorophenyl)amino]-3-oxo-2-(triphenylphosphoranylidene)propanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 3-[(2,4-Dichlorophenyl)amino]-3-oxo-2-(triphenylphosphoranylidene)propanoate involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with target molecules, leading to changes in their structure and function. The pathways involved include nucleophilic addition and substitution reactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Key structural analogs include:

  • Ethyl 3-oxo-3-(tetrahydrofuran-2-yl)-2-(triphenylphosphoranylidene)propanoate (): Replaces the dichlorophenylamino group with a tetrahydrofuran-2-carbonyl moiety.
  • Ethyl 3-oxo-2-(2-oxo-1,2-dihydroquinoxalin-3-yl)-3-phenylpropanoate (): Substitutes the dichlorophenylamino group with a quinoxalinone ring and a phenyl group.
  • Methyl 3-chloro-3-oxopropanoate derivatives (): Features trifluoromethyl and pyridinyl substituents instead of dichlorophenyl and ylide groups.

Physical and Chemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Yield
Ethyl 3-[(2,4-Dichlorophenyl)amino]-3-oxo-2-(triphenylphosphoranylidene)propanoate (Target) C₂₉H₂₃Cl₂NO₃P* ~564.3 (calculated) Not reported Not reported
Ethyl 3-oxo-3-(tetrahydrofuran-2-yl)-2-(triphenylphosphoranylidene)propanoate C₂₇H₂₈O₄P 447.17 175–177 25%
Ethyl 3-oxo-2-(2-oxo-1,2-dihydroquinoxalin-3-yl)-3-phenylpropanoate C₁₉H₁₆N₂O₄ 336.34 164–166 52%
Trifluoromethyl-pyridinyl analog C₁₇H₁₁F₆N₂O₃ 407.27 Not reported Not reported

*Calculated based on structural formula.

The target compound’s higher molecular weight (due to chlorine and phosphorus atoms) suggests greater thermal stability compared to non-halogenated analogs. The melting points of analogs (164–186°C) indicate solid-state stability under standard conditions, likely influenced by aromatic stacking and hydrogen bonding.

Analytical Data

  • IR Spectroscopy : Strong C=O stretches (~1680 cm⁻¹) are consistent across analogs (), confirming ester and ketone functionalities .
  • NMR Spectroscopy : reports δ = 194.28 ppm (¹³C NMR) for the ketone carbon, a signature shared with the target compound .
  • LCMS : Trifluoromethyl analogs () show [M+H]⁺ peaks at m/z 407, while the target compound’s molecular ion would likely appear at m/z ~564 .

Biological Activity

Ethyl 3-[(2,4-Dichlorophenyl)amino]-3-oxo-2-(triphenylphosphoranylidene)propanoate is a compound of significant interest due to its potential biological activities. This article aims to explore its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure and properties:

  • IUPAC Name : Ethyl 3-((2,4-dichlorophenyl)amino)-3-oxo-2-(triphenylphosphoranylidene)propanoate
  • Molecular Formula : C29H24Cl2N O3P
  • Molecular Weight : 536.39 g/mol
  • Purity : 95% .

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The triphenylphosphoranylidene moiety is known to influence the electronic properties of the molecule, enhancing its reactivity and potential interactions with biomolecules.

  • Enzyme Inhibition : Preliminary studies suggest that the compound may act as an inhibitor of certain enzymes involved in metabolic pathways.
  • Antimicrobial Activity : There is evidence indicating that compounds with similar structures exhibit antimicrobial properties, possibly through disruption of microbial cell membranes.

Antimicrobial Properties

Several studies have explored the antimicrobial potential of related phosphoranylidene compounds. For instance:

  • A study indicated that triphenylphosphoranylidene derivatives demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria .

Cytotoxicity Assays

Research on the cytotoxic effects of similar compounds has shown promising results:

CompoundCell LineIC50 (µM)
This compoundMCF-7 (Breast Cancer)15.5
Triphenylphosphoranylidene derivativeHeLa (Cervical Cancer)12.0

These results indicate that this compound may possess significant cytotoxic effects against cancer cell lines, warranting further investigation into its mechanism and potential therapeutic applications .

Case Study 1: Anticancer Activity

A recent study highlighted the anticancer activity of a related compound in vitro. The study demonstrated that treatment with the compound resulted in apoptosis in MCF-7 cells through the activation of caspase pathways.

Case Study 2: Enzyme Interaction

Another research effort focused on the interaction between this compound and specific kinases involved in cancer metabolism. The findings suggested that the compound inhibits kinase activity, leading to reduced proliferation of cancer cells .

Q & A

Basic Research Question

  • NMR Spectroscopy : 1^1H and 13^13C NMR can confirm the ylide structure (e.g., phosphoranylidene proton at δ ~7.5 ppm) and the 2,4-dichlorophenyl moiety (aromatic protons at δ 7.2–7.8 ppm) .
  • X-Ray Crystallography : Single-crystal studies reveal bond lengths (e.g., P=C bond ~1.68 Å) and confirm stereoelectronic effects of the ylide group .
  • Mass Spectrometry : High-resolution MS (e.g., Found: 447.1712 [M+H]+^+) validates molecular formula (C27_{27}H28_{28}Cl2_2NO3_3P) .

How does the triphenylphosphoranylidene group influence the compound’s reactivity in conjugate addition reactions?

Advanced Research Question
The ylide moiety (P=C) acts as a strong electron-withdrawing group, polarizing the α,β-unsaturated ester system. This facilitates nucleophilic attacks at the β-carbon:

  • Mechanistic Insight : The ylide stabilizes the transition state via resonance, enabling regioselective additions (e.g., with amines or thiols) .
  • Experimental Validation : Reaction with morpholine derivatives yields spirocyclic products, confirmed by LCMS (m/z 407 [M+H]+^+) and HPLC retention time analysis .

What are the key challenges in using this compound for synthesizing heterocyclic frameworks?

Advanced Research Question
The compound serves as a precursor for pyrrolo-pyrimidines and spirocyclic systems:

  • Multi-Step Synthesis : Condensation with dipentylamine under acidic conditions forms pyrrolo[3,2-d]pyrimidine cores (confirmed via X-ray, R factor = 0.054) .
  • Side Reactions : Competing hydrolysis of the ester group (e.g., in aqueous conditions) requires anhydrous solvents and inert atmospheres .

How can researchers resolve contradictions in reported melting points or spectral data for this compound?

Data Contradiction Analysis
Discrepancies in melting points (e.g., 175–177°C vs. literature claims) may arise from:

  • Polymorphism : Recrystallization from EtOAc vs. MeOH/water can yield different crystalline forms .
  • Impurity Profiles : Trace solvents (e.g., toluene) or unreacted starting materials (e.g., triphenylphosphine oxide) alter thermal properties. HPLC purity assays (>95%) are critical .

What analytical strategies are recommended for detecting impurities in synthesized batches?

Q. Methodological Answer

  • HPLC-DAD : Use a C18 column with acetonitrile/water gradient to separate impurities (e.g., ethyl 3-oxopropanoate derivatives, Rt_t = 0.81 min) .
  • LCMS Screening : Identify byproducts (e.g., hydrolyzed carboxylic acids) via m/z shifts (e.g., +18 for water addition) .
  • TLC Monitoring : Hexane/EtOAc (3:1) with UV visualization at 254 nm tracks reaction progress .

How does the compound’s stability vary under different storage conditions?

Basic Research Question

  • Thermal Stability : Decomposition above 180°C (DSC data) limits high-temperature applications .
  • Light Sensitivity : UV exposure degrades the ylide group; store in amber vials under N2_2 .
  • Hydrolytic Stability : Susceptible to ester hydrolysis in humid environments; use desiccants for long-term storage .

What computational methods are suitable for modeling the compound’s electronic structure?

Advanced Research Question

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict frontier orbitals (HOMO-LUMO gap ~4.5 eV) and nucleophilic sites .
  • Molecular Dynamics : Simulate solvent interactions (e.g., toluene vs. THF) to rationalize crystallization behavior .

How is this compound utilized in multi-component reactions (MCRs)?

Advanced Research Question
In Ugi-type MCRs, the ylide ester reacts with aldehydes, amines, and isocyanides:

  • Product Diversity : Generates α-acyloxy amides with sp3^3-hybridized centers, validated by 1^1H NMR coupling constants (J = 8–10 Hz) .
  • Limitations : Steric hindrance from triphenylphosphine limits reactivity with bulky substrates .

What safety precautions are essential when handling this compound?

Basic Research Question

  • Toxicity : Avoid inhalation/contact; use PPE (gloves, goggles) due to potential irritancy .
  • Waste Disposal : Neutralize with dilute NaOH before incineration to prevent environmental release of phosphorous byproducts .

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